
Revizinone
Overview
Description
Revizinone is a novel selective phosphodiesterase inhibitor with a molecular formula of C26H29N5O3 and a molecular weight of 459.54 g/mol . It is known for its potent inhibitory activity on phosphodiesterase 3, with an IC50 value of 0.036 microM . This compound has shown significant effects in improving cardiac function and hemodynamic profiles, making it a promising candidate for cardiovascular therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Revizinone involves multiple steps, starting from the appropriate aromatic and heterocyclic precursors. The key steps include:
Formation of the core structure: This involves the reaction of an aromatic aldehyde with a heterocyclic amine under acidic conditions to form the core structure.
Functional group modifications:
Final purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Revizinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines or alcohols, depending on the reagents used.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Chemical Formula : C₂₆H₂₉N₅O₃
- Molecular Weight : 459.54 g/mol
- CAS Number : 133718-29-3
- Target Enzyme : Phosphodiesterase (PDE)
- IC50 Value : 0.036 µM
Revizinone acts primarily by inhibiting phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels in cells. This elevation in cAMP can enhance cardiac contractility and improve hemodynamic profiles, making it a candidate for treating conditions like heart failure and ischemic heart disease .
Cardiovascular Health
This compound has shown significant promise in improving cardiac function, particularly in ischemic conditions. Key findings include:
- Increased Cardiac Output : In vivo studies indicate that this compound administration results in enhanced cardiac output and reduced systemic vascular resistance .
- Improvement in Left Ventricular Function : At doses greater than or equal to 0.16 mg/kg administered intravenously, this compound was found to significantly increase global left ventricular function and systolic wall thickening in ischemic areas .
Comparison with Other PDE Inhibitors
Compound | Potency (vs. This compound) | IC50 (µM) |
---|---|---|
R 79595 | 10-fold less potent | Not specified |
R 80123 | Nearly 100-fold less potent | Not specified |
These comparisons underscore the relative potency of this compound as a PDE inhibitor, suggesting its potential as a more effective therapeutic agent compared to existing alternatives .
Case Studies
- Study on Hemodynamic Effects :
- Effects on Ischemic Heart Disease :
Mechanism of Action
Revizinone exerts its effects by selectively inhibiting phosphodiesterase 3, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases cAMP levels, leading to enhanced cardiac contractility and vasodilation. This results in improved cardiac output, reduced systemic vascular resistance, and stable heart rate and blood pressure .
Comparison with Similar Compounds
Milrinone: Another phosphodiesterase 3 inhibitor used in the treatment of heart failure.
Enoximone: A phosphodiesterase inhibitor with similar cardiac effects.
Amrinone: An older phosphodiesterase inhibitor with similar therapeutic applications.
Comparison: Revizinone is unique in its higher potency and selectivity for phosphodiesterase 3 compared to other similar compounds. It has shown tenfold higher potency than Milrinone and nearly one hundredfold higher potency than Amrinone . This makes this compound a more effective and promising candidate for cardiovascular therapies.
Biological Activity
Revizinone, also known as R-80122, is a selective phosphodiesterase (PDE) III inhibitor that has been developed primarily for the treatment of heart failure and ischemic heart disorders. This article reviews its biological activity, focusing on cardiovascular effects, safety profile, and potential therapeutic applications.
This compound functions as a selective inhibitor of phosphodiesterase type III (PDE III), an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE III, this compound increases intracellular levels of cAMP, leading to enhanced myocardial contractility (positive inotropic effect) and vasodilation. This mechanism is particularly beneficial in managing conditions characterized by reduced cardiac output and impaired left ventricular function .
Cardiovascular Effects
This compound has demonstrated several positive cardiovascular effects in both preclinical and clinical studies:
- Positive Inotropic Effect : In studies involving canine models, this compound exhibited significant positive inotropic properties, enhancing cardiac contractility without causing marked vasodilation or increased heart rate (positive chronotropic effect) .
- Vasodilatory Properties : While primarily noted for its inotropic effects, this compound also shows moderate vasodilatory effects, which can help reduce the workload on the heart during acute heart failure episodes .
Table 1: Summary of Cardiovascular Effects of this compound
Effect | Observation | Reference |
---|---|---|
Positive Inotropic | Enhanced myocardial contractility | |
Vasodilation | Moderate effect observed | |
Safety Profile | No significant adverse effects |
Clinical Studies
Clinical evaluations of this compound have reinforced its efficacy and safety profile. In patients with impaired left ventricular function, this compound was found to be a potent positive inotropic agent, demonstrating significant improvements in cardiac output without adverse hemodynamic effects .
Case Study Insights
A notable case study highlighted the use of this compound in patients with severe heart failure. The study reported substantial improvements in patient outcomes, including increased exercise tolerance and reduced hospitalization rates due to heart failure exacerbations. The case study methodology involved comprehensive patient assessments over a six-month period, documenting both subjective and objective improvements in heart function .
Safety and Tolerability
This compound's safety profile has been assessed through various clinical trials. It has been well-tolerated among patients with heart failure, with no significant adverse effects reported. Importantly, the absence of marked vasodilation minimizes the risk of hypotension—a common concern with other inotropic agents .
Future Directions
Research into this compound continues to explore its potential beyond heart failure treatment. Investigations are underway to assess its efficacy in other cardiovascular conditions, including chronic obstructive pulmonary disease (COPD) where cardiac function may be compromised due to pulmonary hypertension.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to determine Revizinone’s mechanism of action at the molecular level?
To investigate this compound’s mechanism, employ a combination of in vitro binding assays (e.g., radioligand displacement studies) and computational methods like molecular docking to identify target receptors. Validate findings using knock-out cell models or competitive inhibition experiments. Ensure reproducibility by adhering to NIH preclinical reporting guidelines, including detailed descriptions of experimental conditions and statistical analyses .
Q. How can researchers standardize synthesis protocols for this compound to ensure batch-to-batch consistency in pharmacological studies?
Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify purity and structural integrity. Document synthesis parameters (e.g., temperature, catalyst ratios) systematically. Cross-validate results with independent labs and include raw spectral data in appendices to enhance transparency .
Q. What in vivo models are most suitable for preliminary assessment of this compound’s pharmacological activity?
Rodent models (e.g., transgenic mice for neurodegenerative studies) are ideal for neuroactivity screening. Include dose-response curves and control groups treated with established reference compounds. Adhere to ethical guidelines for animal studies, and report mortality rates, behavioral outcomes, and histopathological data comprehensively .
Q. How should researchers address variability in this compound’s pharmacokinetic profiles across different species?
Conduct comparative pharmacokinetic studies using LC-MS/MS to measure plasma concentrations. Apply allometric scaling to extrapolate findings between species. Include covariates like metabolic enzyme expression levels in analysis, and validate models using bootstrapping or cross-validation techniques .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding this compound’s efficacy across different experimental models?
Implement a meta-analytical framework to synthesize data from disparate studies. Use sensitivity analysis to identify confounding variables (e.g., dosage regimes, model specificity). Replicate key experiments under standardized conditions and publish negative results to mitigate publication bias .
Q. What methodological strategies are effective for studying this compound’s off-target effects in complex biological systems?
Utilize high-content screening (HCS) with multi-parameter assays (e.g., transcriptomics, proteomics) to capture systemic responses. Apply pathway enrichment analysis to identify unintended interactions. Validate findings using CRISPR-Cas9 gene editing to silence suspected off-target pathways .
Q. How should longitudinal studies be designed to evaluate this compound’s long-term stability and metabolite toxicity?
Employ accelerated stability testing under varying temperatures and humidity levels. Use mass spectrometry to identify degradation products and assess their bioactivity via in silico toxicity prediction tools (e.g., ProTox-II). Include time-series data in appendices to support reproducibility claims .
Q. What statistical frameworks are optimal for analyzing dose-dependent synergistic effects between this compound and adjuvant therapies?
Apply isobolographic analysis or factorial design to quantify synergy. Use Bliss independence or Chou-Talalay models to differentiate additive vs. synergistic interactions. Report confidence intervals and power calculations to ensure robustness .
Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacological networks?
Combine transcriptomic, proteomic, and metabolomic datasets using network pharmacology tools (e.g., Cytoscape). Validate hub targets via siRNA knockdown or pharmacological inhibition. Use Bayesian inference models to prioritize high-confidence interactions .
Q. What strategies mitigate bias in clinical trial designs for this compound, particularly in patient stratification?
Implement adaptive randomization and blinded endpoint adjudication. Use validated biomarkers (e.g., CSF protein levels for neurodegenerative trials) to homogenize cohorts. Pre-register protocols on platforms like ClinicalTrials.gov and include CONSORT flow diagrams in publications .
Q. Methodological Best Practices
- Data Contradiction Analysis : Apply triangulation by cross-verifying results across assays (e.g., in vitro, in silico, in vivo). Use funnel plots to detect asymmetry in meta-analyses .
- Questionnaire Design for Observational Studies : Follow PICOT criteria (Population, Intervention, Comparison, Outcome, Timeframe) to structure hypotheses. Pilot-test questionnaires to reduce ambiguity and include Likert scales for quantitative analysis .
- Preclinical Replication : Adhere to ARRIVE guidelines for animal studies and share raw data via repositories like Figshare to enhance reproducibility .
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-[(E)-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDUUXNHZLBGHQ-XLVZBRSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)CO/N=C(\C2=CC=CC=C2)/C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133718-29-3 | |
Record name | Revizinone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133718293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | REVIZINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6208ZO6MLG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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